1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine
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Overview
Description
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of a nitrile with a hydroxylamine derivative under acidic conditions.
Nitration of the phenyl ring: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the nitro-substituted phenyl-1,2,4-oxadiazole reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine can undergo various chemical reactions:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine: Similar structure but with a piperazine ring instead of piperidine.
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is unique due to its combination of a nitro group, a 1,2,4-oxadiazole moiety, and a piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-23(25)17-13-15(9-10-16(17)22-11-5-2-6-12-22)19-20-18(21-26-19)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORPRMEGXXCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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